molecular formula C16H16O3 B1360730 2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid CAS No. 854904-16-8

2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid

Cat. No.: B1360730
CAS No.: 854904-16-8
M. Wt: 256.3 g/mol
InChI Key: YCFUPRNLZWUAAJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Fluorescent Probes for Alzheimer’s Disease

    A study developed a novel fluorescent probe using a derivative of 2,2-Dimethyl-4-(1-naphthyl)-4-oxobutyric acid for detecting β-amyloids, which are significant in the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

  • Intermediate in Anti-inflammatory Agents Synthesis

    this compound derivatives are used as intermediates in synthesizing non-steroidal anti-inflammatory agents such as nabumetone and naproxen (Xu & He, 2010).

  • Microbial Transformation Studies

    The compound was studied for its transformation under the action of Neurospora crassa, revealing insights into the metabolism of artificial estrogens (Maugras et al., 1975).

  • Molecular Recognition Research

    Research on dimethylbutynoic acid with a pyridone terminus, related to this compound, contributed to understanding of intermolecular hydrogen bonding in molecular recognition studies (Wash et al., 1997).

  • Development of Integrin Antagonists

    A derivative of this compound was synthesized as a potential therapeutic agent for treating idiopathic pulmonary fibrosis, highlighting its role in developing new medical treatments (Anderson et al., 2016).

  • Synthesis of Biologically Active Indole Derivatives

    The compound's derivatives have been used in synthesizing indole derivatives, which are key elements in many natural and synthetic compounds with significant biological activity (Avdeenko et al., 2020).

  • Cytotoxic Activity in Cancer Research

    Derivatives of this compound were studied for their cytotoxic activity, especially against leukemia and lung carcinoma, underscoring its importance in cancer research (Deady et al., 2005; Deady et al., 2003).

  • Synthesis of Quinolones for Antibacterial Activity

    The compound's derivatives were also explored in the synthesis of new quinolones, which showed promising antibacterial efficacy, especially against Gram-positive organisms (Hagen et al., 1994).

  • Photoluminescence Studies

    The compound was included in studies of heterometallic complexes, investigating their structural and luminescent properties, which could have implications in materials science (Kiraev et al., 2018).

  • Alzheimer's Disease Research

    A derivative of the compound was utilized in conjunction with positron emission tomography to study the localization of neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients (Shoghi-Jadid et al., 2002).

Properties

IUPAC Name

2,2-dimethyl-4-naphthalen-1-yl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-16(2,15(18)19)10-14(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,10H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFUPRNLZWUAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645494
Record name 2,2-Dimethyl-4-(naphthalen-1-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854904-16-8
Record name 2,2-Dimethyl-4-(naphthalen-1-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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